molecular formula C7H10O3 B13011572 Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 89921-52-8

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13011572
CAS No.: 89921-52-8
M. Wt: 142.15 g/mol
InChI Key: GXZWDGVVQCYWMR-UHFFFAOYSA-N
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Description

Methyl 2-oxabicyclo[310]hexane-6-carboxylate is a bicyclic compound that features a unique oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (Ru) or cobalt (Co) catalysts . The reaction typically involves the formation of a cyclopropane ring, which is a key feature of the bicyclo[3.1.0]hexane structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific oxabicyclo structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZWDGVVQCYWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1OCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30527836
Record name Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89921-52-8
Record name Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30527836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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